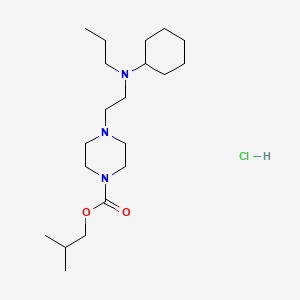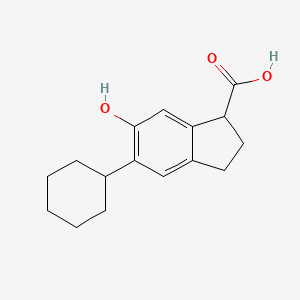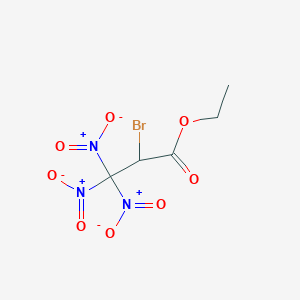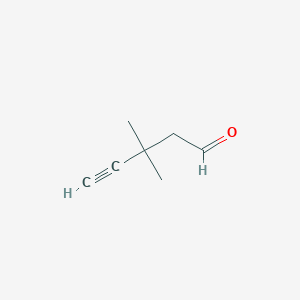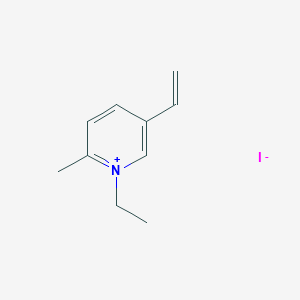
5-Ethenyl-1-ethyl-2-methylpyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethenyl-1-ethyl-2-methylpyridin-1-ium iodide is a pyridinium salt, a class of compounds known for their diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of an ethenyl group, an ethyl group, and a methyl group attached to the pyridinium ring, with iodide as the counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-1-ethyl-2-methylpyridin-1-ium iodide typically involves the quaternization of 5-ethenyl-1-ethyl-2-methylpyridine with an alkylating agent such as methyl iodide. The reaction is usually carried out in an organic solvent like acetonitrile or acetone under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethenyl-1-ethyl-2-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the iodide ion is replaced by other nucleophiles like chloride or bromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding pyridine derivative.
Substitution: Formation of pyridinium salts with different counterions.
Wissenschaftliche Forschungsanwendungen
5-Ethenyl-1-ethyl-2-methylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of ionic liquids and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 5-Ethenyl-1-ethyl-2-methylpyridin-1-ium iodide involves its interaction with biological molecules through ionic and covalent bonding. The compound can disrupt cellular processes by interfering with enzyme activity and membrane integrity. Its molecular targets include nucleic acids and proteins, leading to cell death in microbial and cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Ethyl-2-methylpyridine: A precursor in the synthesis of 5-Ethenyl-1-ethyl-2-methylpyridin-1-ium iodide.
2-Methyl-5-ethylpyridine: Another isomer with similar chemical properties.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to form stable ionic complexes makes it particularly valuable in various applications, from catalysis to drug delivery .
Eigenschaften
CAS-Nummer |
25591-70-2 |
|---|---|
Molekularformel |
C10H14IN |
Molekulargewicht |
275.13 g/mol |
IUPAC-Name |
5-ethenyl-1-ethyl-2-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C10H14N.HI/c1-4-10-7-6-9(3)11(5-2)8-10;/h4,6-8H,1,5H2,2-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BZIDMARBVAIDHQ-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1=C(C=CC(=C1)C=C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




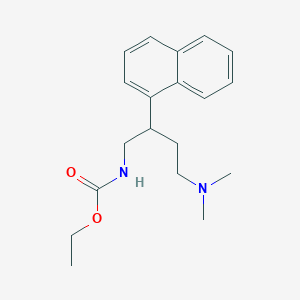
![3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide](/img/structure/B14688458.png)
![Dioxybis[(4-methylphenyl)(diphenyl)silane]](/img/structure/B14688467.png)
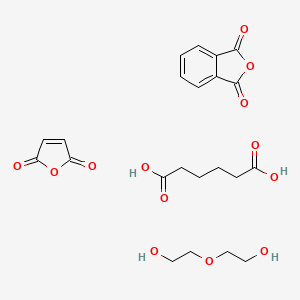

![3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B14688489.png)
![methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate](/img/structure/B14688498.png)
